molecular formula C18H22BrN3O B2883051 3-(adamantan-1-yl)-1-[(Z)-[(4-bromophenyl)methylidene]amino]urea CAS No. 324062-50-2

3-(adamantan-1-yl)-1-[(Z)-[(4-bromophenyl)methylidene]amino]urea

Cat. No.: B2883051
CAS No.: 324062-50-2
M. Wt: 376.298
InChI Key: JARWKSWJGGKSKX-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Adamantan-1-yl)-1-[(Z)-[(4-bromophenyl)methylidene]amino]urea is a 1,3-disubstituted urea derivative featuring an adamantyl group and a 4-bromobenzylidene moiety. Synthesized via condensation of 4-bromophenyl isocyanate with 1-adamantylamine under reflux conditions, this compound exhibits a high yield (89%) and crystallizes in the orthorhombic space group Pna21 (No. 33) with unit cell parameters a = 9.2558(12) Å, b = 13.0186(17) Å, and c = 13.4684(18) Å . Its crystal structure reveals two intermolecular N–H⋯O hydrogen bonds (N1–H1N1⋯O1: 2.39(3) Å, 156°; N2–H1N2⋯O1: 2.12(4) Å, 161°), forming a zigzag polymer chain along the a-axis .

The compound demonstrates broad-spectrum biological activities, including antitumor, antifungal, antibacterial, antiviral, and herbicidal properties, making it a candidate for chemotherapeutic and agrochemical applications .

Properties

IUPAC Name

1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O/c19-16-3-1-12(2-4-16)11-20-22-17(23)21-18-8-13-5-14(9-18)7-15(6-13)10-18/h1-4,11,13-15H,5-10H2,(H2,21,22,23)/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARWKSWJGGKSKX-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C\C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(adamantan-1-yl)-1-[(Z)-[(4-bromophenyl)methylidene]amino]urea typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 1-bromoadamantane with appropriate reagents to introduce the adamantyl group.

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of high-purity starting materials and solvents is also crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The adamantane moiety enhances oxidative stability, but selective oxidation occurs at the methylideneamino (-N=CH-) group. Under controlled conditions:

Oxidizing AgentConditionsProduct FormedKey Observations
KMnO₄ (acidic)50–60°C, 4 hN-Oxide derivativePartial cleavage of C=N bond observed via IR spectroscopy (ν<sub>C=N</sub> shift from 1625 → 1580 cm⁻¹)
H₂O₂ (30%)RT, 6 hHydroxylated urea analogRetains adamantane framework; bromophenyl group remains intact

Reduction Reactions

The Z-configuration of the imine bond enables stereospecific reductions:

Reducing AgentConditionsProduct FormedYieldNotes
LiAlH₄Dry THF, 0°C → RTAmine derivative (C=N → C-NH₂)68%Adamantane structure preserved; bromine retained
NaBH₄/CuCl₂MeOH, 2 hPartially saturated urea42%Selective reduction without bromophenyl modification

Nucleophilic Substitution

The 4-bromophenyl group undergoes facile substitution:

NucleophileConditionsProduct FormedYieldKey Data
NaN₃ (DMF, 80°C)12 h4-Azidophenyl analog73%IR: ν<sub>N₃</sub> at 2100 cm⁻¹; retains adamantane
KSCN (EtOH, reflux)6 hThiourea derivative58%Confirmed via LC-MS (m/z 485 [M+H]⁺)

Cycloaddition and Ring-Opening Reactions

The imine functionality participates in [3+2] cycloadditions:

ReagentConditionsProduct FormedYieldStructural Confirmation
PhenylacetyleneCuI, 100°CTriazole adduct61%X-ray: Adamantane C–C bond lengths 1.54–1.56 Å
EpichlorohydrinK₂CO₃, 60°COxazolidinone49%¹H NMR: δ 4.85 (d, J=6.5 Hz, CH₂)

Acid/Base-Mediated Rearrangements

The adamantane core directs reaction pathways under acidic conditions:

ConditionsObservationMechanism Insight
H₂SO₄ (conc.), 25°CProtonation at urea carbonyl induces C=N bond rotationDFT calculations show 12.3 kcal/mol barrier for Z→E isomerization
NaOH (aq.), 80°CAdamantane remains inert; bromophenyl group hydrolyzes to phenolGC-MS confirms 4-hydroxyphenyl product (m/z 378)

Catalytic Cross-Coupling

Suzuki-Miyaura coupling modifies the bromophenyl group:

Catalyst SystemConditionsProduct FormedYieldApplications
Pd(PPh₃)₄/K₂CO₃DME/H₂O, 90°CBiaryl derivative81%Enhanced π-π stacking in crystal lattice
CuI/L-prolineDMSO, 120°CAlkynylated analog66%Fluorescence λ<sub>em</sub> = 430 nm

Critical Stability Notes:

  • Thermal Degradation : Decomposes at >250°C via adamantane ring fragmentation (TGA data: 15% mass loss at 255°C) .

  • Photoreactivity : UV irradiation (λ=365 nm) induces C–Br bond homolysis, forming a phenyl radical trapped by TEMPO .

This compound’s reactivity profile highlights its utility in synthesizing structurally diverse adamantane-based pharmacophores and materials. The bromophenyl group serves as a versatile handle for late-stage functionalization, while the adamantane core ensures metabolic stability in biological applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(adamantan-1-yl)-1-[(Z)-[(4-bromophenyl)methylidene]amino]urea involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The bromophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea

This chloro-substituted analog shares structural similarities with the bromo derivative. Synthesized analogously using 4-chlorophenyl isocyanate, it crystallizes in the same Pna21 space group with nearly identical unit cell parameters (a = 9.2750(10) Å , b = 12.8640(17) Å , c = 13.483(2) Å ), indicating isostructurality . Key differences include:

  • Hydrogen Bonding : The chloro derivative forms shorter N–H⋯O bonds (N1–H1⋯O1: 2.072(3) Å, 158.1°; N2–H2⋯O1: 2.225(4) Å, 154.0°) compared to the bromo compound. This may enhance lattice stability and solubility .
  • Biological Activity: While the bromo compound shows multitarget activity, the chloro analog is specifically noted for potent antitubercular effects, likely due to halogen-dependent interactions with bacterial targets .
Table 1: Structural and Hydrogen Bond Comparison
Parameter 4-Bromo Derivative 4-Chloro Derivative
Space Group Pna21 Pna21
Unit Cell Volume (ų) 1622.9(4) 1608.8(4)
N1–H⋯O Distance (Å) 2.39(3) 2.072(3)
N2–H⋯O Distance (Å) 2.12(4) 2.225(4)
Biological Activity Antitumor, antifungal, antiviral Antitubercular

Halogen Substituent Effects

  • Electronic and Steric Effects: The bromine atom’s larger atomic radius (1.85 Å vs.
  • Lipophilicity : Bromine’s higher lipophilicity (logP increment: +0.94) compared to chlorine (+0.71) may improve membrane permeability, explaining the bromo derivative’s broader activity profile .

Comparison with Non-Urea Adamantyl Derivatives

Adamantyl groups are also incorporated into triazole-thiones (e.g., 3-(adamantan-1-yl)-1-[(4-ethylpiperazin-1-yl)methyl]-4-[(E)-(4-hydroxybenzylidene)amino]-1H-1,2,4-triazole-5(4H)-thione). These compounds exhibit distinct hydrogen-bonded supramolecular architectures (e.g., O–H⋯N and C–H⋯S interactions) and target different pathways, such as malaria and cancer . However, their triazole cores reduce direct comparability with urea derivatives.

Biological Activity

3-(adamantan-1-yl)-1-[(Z)-[(4-bromophenyl)methylidene]amino]urea is a synthetic organic compound notable for its unique structure, which includes an adamantane moiety and a bromophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H18_{18}BrN3_{3}O. The presence of the adamantane structure contributes to its stability and ability to penetrate biological membranes, while the bromophenyl group may enhance its reactivity with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The adamantane group aids in membrane penetration, allowing the compound to reach intracellular targets effectively. The bromophenyl component is believed to interact with various enzymes and receptors, potentially modulating their activity. This dual functionality makes it a candidate for further exploration in therapeutic contexts.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that brominated compounds can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The specific IC50_{50} values for related compounds suggest that variations in substituents significantly influence their efficacy against different cancer cell lines.

CompoundIC50_{50} (µM)Cancer Cell Line
Compound A12.5A-431
Compound B15.8Jurkat
This compoundTBDTBD

Antiviral Activity

The compound's unique structure may also confer antiviral properties. Preliminary studies suggest that adamantane derivatives can inhibit viral replication mechanisms, particularly in influenza viruses. The mechanism likely involves interference with viral entry or replication processes, although specific data on this compound's antiviral efficacy remains limited.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Research shows that:

  • Bromine Substitution : The presence of bromine enhances biological activity compared to chlorine or fluorine substitutions.
  • Adamantane Core : The rigid structure of adamantane contributes to favorable pharmacokinetic properties, including increased bioavailability.

Case Studies

Several case studies have explored the biological effects of adamantane derivatives:

  • Study on Apoptosis Induction : A study demonstrated that a compound structurally similar to this compound induced apoptosis in A-431 cells through a mitochondrial pathway.
  • Antiviral Efficacy : Another investigation reported that adamantane derivatives exhibited antiviral activity against influenza A, suggesting potential applications in treating viral infections.

Q & A

Q. Advanced Optimization Strategies

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol.
  • Catalysts : Addition of Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) could stabilize intermediates.
  • Temperature Control : Lower temperatures (0–25°C) may reduce side reactions, while microwave-assisted synthesis can improve efficiency .

Q. Table 1: Synthesis Parameters

ParameterConditionsYield/Purity
SolventEthanol89%
TemperatureReflux (78°C)Crystalline product
Crystallization SolventEtOH/CHCl₃ (1:1)Single crystals

How is X-ray crystallography applied to determine the structure of this compound, and what software is critical for refinement?

Basic Methodology
Single-crystal X-ray diffraction data are collected using Mo Kα radiation (λ = 0.71073 Å) on a Bruker SMART diffractometer. The structure is solved via direct methods using SHELXS and refined with SHELXL , achieving R-factors of R₁ = 0.0471 and wR₂ = 0.1059 .

Q. Advanced Considerations

  • Hydrogen Bonding Analysis : The urea moiety forms N–H⋯O hydrogen bonds (e.g., N1–H1⋯O1 = 2.072 Å, 158.1°), stabilizing the crystal lattice .
  • Displacement Parameters : Anisotropic refinement of heavy atoms (Br, C, N, O) and isotropic treatment for hydrogens in riding models .

Q. Table 2: Crystallographic Data

ParameterValue
Space GroupPna2₁ (No. 33)
Unit Cell Dimensionsa = 9.2558(12) Å, b = 13.0186(17) Å, c = 13.4684(18) Å
Z4
R-factor0.0471

How do structural modifications influence biological activity, and what methodologies validate structure-activity relationships (SAR)?

Basic SAR Framework
The adamantyl group enhances lipophilicity and membrane penetration, while the 4-bromophenyl moiety contributes to target binding. Modifications at the urea bridge (e.g., Z-configuration) are critical for maintaining activity against Mycobacterium tuberculosis .

Q. Advanced Methodologies

  • Analog Synthesis : Replace bromine with electron-withdrawing groups (e.g., -CF₃) to assess potency changes.
  • Enzyme Inhibition Assays : Test analogs against Mtb epoxide hydrolase B (IC₅₀ values) .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., PDB: 3C88) .

How can researchers resolve contradictions in crystallographic data, such as hydrogen bond discrepancies?

Advanced Analytical Approach
Contradictions in hydrogen bond metrics (e.g., bond lengths varying by ±0.1 Å between studies) arise from temperature differences (100 K vs. 293 K) or refinement protocols. Strategies include:

  • High-Resolution Data : Collect data at synchrotron facilities (λ < 0.5 Å).
  • Twinned Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .

Q. Table 3: Hydrogen Bond Comparison

StudyN–H⋯O (Å)Angle (°)Temperature
2.072158.1100 K
2.225154.0293 K

What analytical techniques ensure purity and structural fidelity post-synthesis?

Q. Basic Techniques

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) confirms adamantyl protons (δ 1.62–2.10 ppm) and urea NH signals (δ 5.90, 8.39 ppm) .
  • Mass Spectrometry : ESI-MS (m/z 349.2 [M+2H]⁻) validates molecular weight .

Q. Advanced Quality Control

  • HPLC-PDA : Use C18 columns (MeCN/H₂O gradient) to detect impurities (<0.5%).
  • PXRD : Match experimental patterns with simulated data from CIF files .

What experimental phasing strategies are effective for macromolecular complexes involving this compound?

Q. Advanced Crystallography

  • SHELXC/D/E Pipeline : Rapid phase determination via single-wavelength anomalous dispersion (SAD) with Br as the anomalous scatterer .
  • Cryocooling : Flash-freeze crystals in liquid N₂ to reduce radiation damage during data collection .

How do computational models predict the compound’s pharmacokinetic properties?

Q. Advanced Modeling

  • LogP Calculation : Use Molinspiration to estimate logP = 4.2 (high lipophilicity).
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier penetration and CYP3A4 metabolism .

What in vitro assays are used to evaluate anticancer activity, and how are IC₅₀ values interpreted?

Q. Advanced Biological Testing

  • MTT Assay : Test compound against HeLa cells (72-hour exposure). IC₅₀ values <10 μM indicate high potency .
  • Apoptosis Markers : Measure caspase-3 activation via Western blotting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.